molecular formula C15H21NO5 B2887840 Boc-(S)-alpha-(2-furanylmethyl)-proline CAS No. 1217622-28-0

Boc-(S)-alpha-(2-furanylmethyl)-proline

Cat. No.: B2887840
CAS No.: 1217622-28-0
M. Wt: 295.335
InChI Key: QANFHNJFIHFCFK-HNNXBMFYSA-N
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Description

Boc-(S)-alpha-(2-furanylmethyl)-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound features a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The presence of the 2-furanylmethyl group adds unique chemical properties, making this compound valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-alpha-(2-furanylmethyl)-proline typically involves the following steps:

    Protection of Proline: The proline molecule is first protected by introducing the Boc group. This is usually achieved by reacting proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the 2-Furanylmethyl Group: The next step involves the introduction of the 2-furanylmethyl group. This can be done through a nucleophilic substitution reaction where the protected proline reacts with a 2-furanylmethyl halide (e.g., 2-furanylmethyl chloride) in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-alpha-(2-furanylmethyl)-proline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Free amine.

Scientific Research Applications

Boc-(S)-alpha-(2-furanylmethyl)-proline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including drug design and development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-(S)-alpha-(2-furanylmethyl)-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group protects the amine functionality during chemical reactions, allowing selective modifications. The 2-furanylmethyl group can participate in various chemical interactions, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Boc-Proline: Lacks the 2-furanylmethyl group, making it less reactive in certain chemical reactions.

    Furanylmethyl-Proline: Does not have the Boc protecting group, limiting its use in selective synthesis.

Uniqueness

Boc-(S)-alpha-(2-furanylmethyl)-proline is unique due to the combination of the Boc protecting group and the 2-furanylmethyl group. This dual functionality allows for selective protection and reactivity, making it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

(2S)-2-(furan-2-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-20-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANFHNJFIHFCFK-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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